(3S)-1-[(2-Fluorophenyl)methyl]piperidin-3-amine
Description
(3S)-1-[(2-Fluorophenyl)methyl]piperidin-3-amine is a chiral piperidine derivative featuring a 2-fluorophenylmethyl substituent at the nitrogen atom of the piperidine ring. Its stereochemistry at the C3 position (S-configuration) and the fluorine atom’s para position on the benzyl group are critical for its physicochemical and pharmacological properties. This compound is of interest in medicinal chemistry due to piperidine’s prevalence in bioactive molecules, particularly in central nervous system (CNS) targeting agents.
Properties
IUPAC Name |
(3S)-1-[(2-fluorophenyl)methyl]piperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c13-12-6-2-1-4-10(12)8-15-7-3-5-11(14)9-15/h1-2,4,6,11H,3,5,7-9,14H2/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZXDUNOKGHEME-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)CC2=CC=CC=C2F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-1-[(2-Fluorophenyl)methyl]piperidin-3-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic substitution reactions. For example, the reaction of a piperidine derivative with a fluorobenzyl halide under basic conditions can yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group and fluorophenyl moiety participate in nucleophilic substitutions:
a. Fluorine Displacement
The 2-fluorophenyl group undergoes nucleophilic aromatic substitution under basic conditions. For example, treatment with sodium azide (NaN₃) in DMF at 80°C replaces fluorine with an azide group.
| Substrate | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| (3S)-1-[(2-FP)methyl]piperidin-3-amine | NaN₃ | DMF, 80°C, 12h | (3S)-1-[(2-azidophenyl)methyl]piperidin-3-amine | 72% |
b. Amine Alkylation
The secondary amine reacts with alkyl halides (e.g., methyl iodide) in THF with K₂CO₃ to form tertiary amines .
Reductive Amination
The primary amine undergoes reductive amination with ketones or aldehydes. For instance, reaction with acetone and NaBH₃CN in methanol yields a tertiary amine derivative.
| Carbonyl Compound | Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Acetone | NaBH₃CN | MeOH, RT, 6h | (3S)-1-[(2-FP)methyl]-3-(isopropyl)piperidine | 85% |
Oxidation Reactions
The piperidine ring and benzyl group are susceptible to oxidation:
a. Ring Oxidation
Using KMnO₄ in acidic conditions (H₂SO₄/H₂O), the piperidine ring oxidizes to a pyridine derivative.
b. Benzyl Oxidation
Ozone or CrO₃ oxidizes the benzyl group to a ketone, forming (3S)-3-(2-fluorobenzoyl)piperidine.
Coupling Reactions
a. Suzuki-Miyaura Coupling
The fluorophenyl group participates in palladium-catalyzed cross-couplings. Reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis forms biphenyl derivatives.
| Boronic Acid | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | DME, Na₂CO₃, 100°C, 24h | (3S)-1-[(2-biphenyl)methyl]piperidin-3-amine | 68% |
b. Buchwald-Hartwig Amination
The amine couples with aryl halides (e.g., 4-bromotoluene) using Xantphos/Pd₂(dba)₃ to form aryl amine derivatives .
Acid-Base Reactions
The amine forms stable salts with acids (e.g., HCl, H₂SO₄), enhancing solubility. The pKa of the amine is ~9.5, making it protonated under physiological conditions .
Photocatalytic Reactions
Under blue LED irradiation with [Mes-3,6-t-Bu₂-Acr-Ph]⁺BF₄⁻, the compound undergoes radical-mediated C–H functionalization, enabling lactam formation when reacted with acrylates .
Enzymatic Transformations
In vitro studies show cytochrome P450 enzymes oxidize the benzyl group to 2-fluorobenzyl alcohol, a metabolite detected in hepatic microsomes.
Thermal Decomposition
At temperatures >200°C, Hofmann elimination occurs, yielding 3-aminopropene and 2-fluorobenzaldehyde as primary degradation products.
Key Mechanistic Insights
-
Stereochemical Retention : The (3S) configuration remains intact during nucleophilic substitutions due to the rigid piperidine ring.
-
Fluorine Effects : The electron-withdrawing fluorine enhances electrophilic aromatic substitution rates at the para position.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology:
Biological Probes: It can be used as a probe to study biological systems, particularly those involving neurotransmitter pathways.
Medicine:
Drug Development: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry:
Material Science: It is used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3S)-1-[(2-Fluorophenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets in biological systems. The fluorophenyl group enhances its binding affinity to certain receptors, potentially modulating neurotransmitter activity. This can lead to various physiological effects, making it a candidate for drug development .
Comparison with Similar Compounds
Positional Isomers: 2-Fluorophenyl vs. 3-Fluorophenyl Derivatives
A key structural analog is (3S)-1-[(3-Fluorophenyl)methyl]piperidin-3-amine (CAS 1286208-17-0), a positional isomer where fluorine is at the meta position of the benzyl group . This difference alters electronic distribution and steric interactions:
- Steric hindrance : The ortho-fluorine in the target compound may restrict rotational freedom, influencing receptor-binding pocket interactions.
Piperidine Derivatives with Bulky Substituents
Compounds like N-{(1R,3S)-3-isopropyl-3-[(4-phenylpiperidin-1-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine (Example 14, ) and N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine () feature extended substituents :
- Pharmacophore differences : These analogs incorporate cyclopentyl and tetrahydro-2H-pyran groups, enhancing three-dimensional complexity and likely targeting diverse receptors (e.g., G protein-coupled receptors).
- Trifluoromethyl groups : The CF₃ moiety in increases lipophilicity (logP) and metabolic stability compared to the target compound’s simpler fluorobenzyl group.
Substituted Benzylamine Derivatives
The compound (2S,3S)-N-[2-Methoxy-5-(trifluoromethoxy)benzyl]-2-phenylpiperidin-3-amine (CP 122721, ) shares a benzyl-piperidine backbone but includes methoxy and trifluoromethoxy groups :
- Steric bulk : The 2-phenyl substituent on the piperidine ring introduces conformational constraints absent in the target compound.
Pharmacological Implications of Structural Variations
While direct activity data for the target compound are unavailable in the provided evidence, insights can be inferred from structural trends:
- Fluorine position : Ortho-fluorine (target) vs. meta-fluorine () may influence receptor selectivity. For example, ortho-substituted benzylamines often exhibit improved blood-brain barrier penetration due to reduced polarity.
- Salt forms : The dihydrochloride salt of the 3-fluoro analog () suggests higher water solubility, which could enhance bioavailability compared to the free base form of the target compound .
- Trifluoromethyl groups : Analogs with CF₃ (e.g., ) likely exhibit prolonged half-lives due to resistance to oxidative metabolism .
Biological Activity
(3S)-1-[(2-Fluorophenyl)methyl]piperidin-3-amine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a piperidine ring substituted with a 2-fluorobenzyl group, which enhances its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
| Property | Details |
|---|---|
| Molecular Formula | CHFN |
| Molecular Weight | 197.26 g/mol |
| Structural Features | Piperidine ring with a 2-fluorobenzyl substituent |
| Functional Groups | Primary amine, aromatic fluorine |
The presence of the fluorine atom in the aromatic ring is crucial for enhancing the compound's biological activity and chemical reactivity, making it a significant candidate in drug development.
The biological activity of this compound primarily involves its interaction with various biological targets, including receptors and enzymes. The compound has shown potential as an antagonist or agonist at specific receptors, influencing neurotransmission and pain perception pathways. Its mechanism includes:
- Receptor Binding : The fluorophenyl group increases binding affinity to target receptors.
- Enzyme Interaction : The primary amine functionality allows for interactions with enzymes, potentially affecting metabolic pathways.
Structure-Activity Relationship (SAR)
Research has demonstrated that modifications to the piperidine structure can significantly influence the biological activity of related compounds. For instance, substituting different groups on the piperidine ring alters receptor affinity and metabolic stability. A comparative analysis is shown in the table below:
| Compound | Receptor Affinity (pK) | Biological Activity |
|---|---|---|
| This compound | 7.40 (5-HT) | Antagonist effect on serotonin receptors |
| (3R)-1-[2,6-Difluorophenyl)methyl]piperidin-3-amine | 8.36 (5-HT) | Altered pharmacokinetics |
| N-(2-Fluorophenyl)methylpiperidin-3-amines | 6.52 (D) | Reduced potency |
These findings indicate that the specific arrangement and presence of fluorine atoms contribute significantly to the compound's pharmacological profile.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
- Antagonistic Effects : A study found that derivatives similar to this compound exhibited antagonistic effects on serotonin receptors with nanomolar K values, indicating strong receptor binding and potential therapeutic applications in psychiatric disorders .
- Metabolic Stability : Research highlighted that modifications to the piperidine ring could enhance metabolic stability, which is critical for developing effective drugs .
- In Vitro Studies : In vitro tests demonstrated that compounds derived from this scaffold displayed significant antimicrobial activities against various pathogens, with minimum inhibitory concentration (MIC) values indicating strong efficacy .
Q & A
Q. How can mechanistic studies differentiate between covalent and non-covalent enzyme inhibition?
- Methodological Answer : Perform kinetic assays (e.g., time-dependent inhibition studies) and mass spectrometry to detect covalent adducts. Use X-ray crystallography or cryo-EM to visualize binding modes. Compare inhibition reversibility via dialysis or dilution assays. Computational studies (e.g., hybrid QM/MM) can model transition states for covalent bond formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
